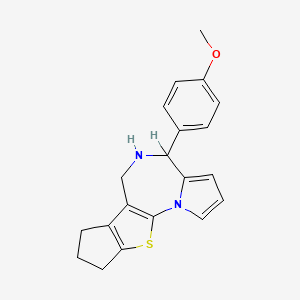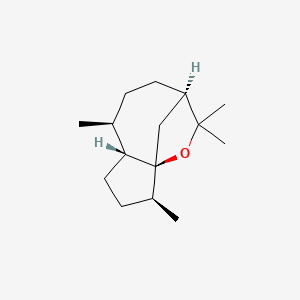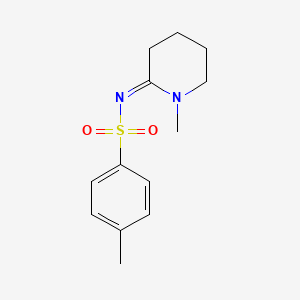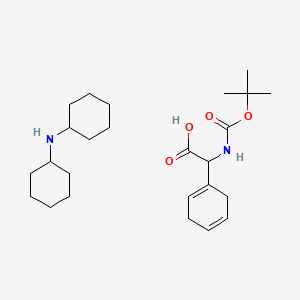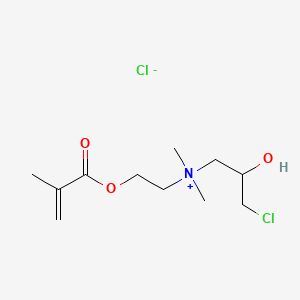
(3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a functional cationic monomer. This compound is particularly notable for its cationic character, which imparts positive charge and low toxicity, making it suitable for specialized applications .
準備方法
The synthesis of (3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves combining it with conventional monomers like methyl methacrylate and butyl acrylate through a semi-continuous emulsion polymerization process . This method ensures the formation of cationic polyacrylate latex with improved water resistance and mechanical properties . The reaction conditions typically involve maintaining a specific temperature and pH to achieve optimal results .
化学反応の分析
This compound undergoes various chemical reactions, including substitution reactions. It is often combined with reagents like methyl methacrylate and butyl acrylate under controlled conditions to form cationic polyacrylate latex . The major products formed from these reactions include latexes with enhanced stability, water resistance, and mechanical properties .
科学的研究の応用
(3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of scientific research applications. It is used in the preparation of waterborne cationic polyacrylate latex, which finds applications in papermaking, textiles, wood primers, and other potential fields . Its unique properties make it suitable for use in coatings, adhesives, and sealants, where improved water resistance and mechanical properties are essential .
作用機序
The mechanism of action of this compound involves its cationic nature, which allows it to interact with negatively charged surfaces and substrates. This interaction enhances the adhesion and stability of the resulting products . The molecular targets and pathways involved include the formation of stable cationic latexes that exhibit improved water resistance and mechanical properties .
類似化合物との比較
Compared to other similar compounds, (3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride stands out due to its unique cationic properties and low toxicity . Similar compounds include other cationic monomers used in the preparation of polyacrylate latexes, but this compound offers superior water resistance and mechanical properties .
特性
CAS番号 |
58564-96-8 |
|---|---|
分子式 |
C11H21Cl2NO3 |
分子量 |
286.19 g/mol |
IUPAC名 |
(3-chloro-2-hydroxypropyl)-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H21ClNO3.ClH/c1-9(2)11(15)16-6-5-13(3,4)8-10(14)7-12;/h10,14H,1,5-8H2,2-4H3;1H/q+1;/p-1 |
InChIキー |
QKVJMFRCFAEEQY-UHFFFAOYSA-M |
正規SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CC(CCl)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
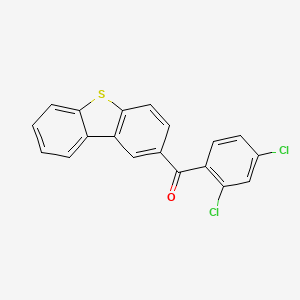
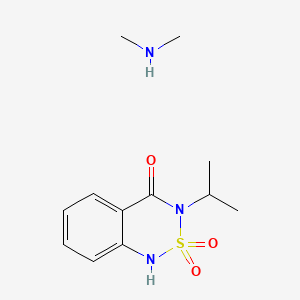

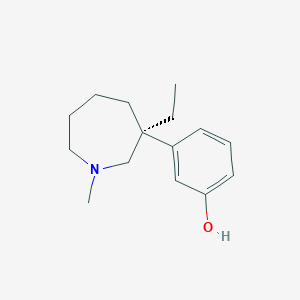

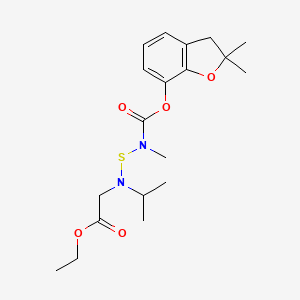
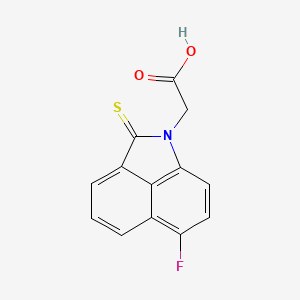
![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)
